2,2,3,3-Tetrafluoropropionato de sodio

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

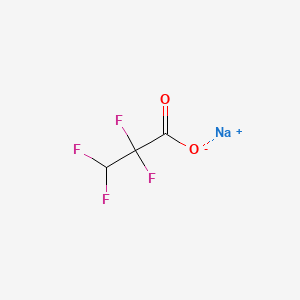

Sodium 2,2,3,3-tetrafluoropropionate is a chemical compound with the molecular formula C3HF4NaO2. It is a salt form of 2,2,3,3-tetrafluoropropanoic acid and is known for its applications in various fields, including agriculture and industry. This compound is characterized by its high efficiency, low toxicity, and environmental friendliness .

Aplicaciones Científicas De Investigación

Sodium 2,2,3,3-tetrafluoropropionate has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Sodium 2,2,3,3-tetrafluoropropionate, also known as Tetrapion, is a fluorinated compound that primarily targets the synthesis of chlorophyll and other photosynthetic pigments in plants .

Mode of Action

Tetrapion interferes with the synthesis of chlorophyll and other photosynthetic pigments, inhibiting the plant’s ability to produce oxygen . This interference leads to the death of the plant, making Tetrapion an effective herbicide .

Biochemical Pathways

It is known that the compound disrupts the photosynthesis process, which is vital for plant growth and survival .

Pharmacokinetics

Given its use as a herbicide, it is likely that the compound is absorbed by plants and distributed throughout the plant system .

Result of Action

The primary result of Tetrapion’s action is the death of the plant. By inhibiting the synthesis of chlorophyll and other photosynthetic pigments, the plant is unable to produce oxygen, leading to its death .

Action Environment

The efficacy and stability of Tetrapion can be influenced by various environmental factors. For instance, the compound’s effectiveness may vary depending on the specific type of plant it is used on, the soil conditions, and the climate . Additionally, safety precautions should be taken when handling Tetrapion, as its dust can be irritating to the skin, eyes, and respiratory tract .

Análisis Bioquímico

Biochemical Properties

Sodium 2,2,3,3-tetrafluoropropionate plays a significant role in biochemical reactions, particularly in the inhibition of lipid synthesis. It interacts with various enzymes and proteins, including those involved in metabolic pathways. The compound is known to inhibit the activity of acetyl-CoA carboxylase, an enzyme crucial for fatty acid synthesis. This inhibition leads to a decrease in the production of malonyl-CoA, a key intermediate in lipid biosynthesis. Additionally, sodium 2,2,3,3-tetrafluoropropionate interacts with other biomolecules, such as transport proteins, affecting their function and stability .

Cellular Effects

The effects of sodium 2,2,3,3-tetrafluoropropionate on various types of cells and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to disrupt the normal function of cell membranes, leading to changes in ion transport and membrane potential. This disruption can affect cell signaling pathways, such as those involving calcium ions, and lead to altered gene expression. Furthermore, sodium 2,2,3,3-tetrafluoropropionate impacts cellular metabolism by inhibiting key enzymes involved in energy production and lipid metabolism .

Molecular Mechanism

At the molecular level, sodium 2,2,3,3-tetrafluoropropionate exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, inhibiting their activity and preventing the formation of essential metabolic intermediates. For example, the compound binds to acetyl-CoA carboxylase, inhibiting its activity and reducing the production of malonyl-CoA. This inhibition leads to a decrease in fatty acid synthesis and an overall reduction in lipid accumulation. Additionally, sodium 2,2,3,3-tetrafluoropropionate can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of sodium 2,2,3,3-tetrafluoropropionate change over time. The compound is stable under normal laboratory conditions but can degrade when exposed to high temperatures or prolonged light exposure. Studies have shown that sodium 2,2,3,3-tetrafluoropropionate can have long-term effects on cellular function, including persistent inhibition of lipid synthesis and alterations in cell signaling pathways. These effects can be observed in both in vitro and in vivo studies, with changes in cellular metabolism and gene expression persisting for extended periods .

Dosage Effects in Animal Models

The effects of sodium 2,2,3,3-tetrafluoropropionate vary with different dosages in animal models. At low doses, the compound can effectively inhibit lipid synthesis without causing significant toxicity. At higher doses, sodium 2,2,3,3-tetrafluoropropionate can induce toxic effects, including liver damage, disruption of metabolic processes, and adverse effects on the nervous system. Threshold effects have been observed, with specific dosages required to achieve desired biochemical outcomes without causing harm. It is essential to carefully monitor and adjust dosages to minimize toxic effects while maximizing the compound’s biochemical benefits .

Metabolic Pathways

Sodium 2,2,3,3-tetrafluoropropionate is involved in various metabolic pathways, particularly those related to lipid metabolism. The compound interacts with enzymes such as acetyl-CoA carboxylase, inhibiting its activity and reducing the production of malonyl-CoA. This inhibition affects the overall flux of metabolites through lipid biosynthesis pathways, leading to decreased fatty acid and triglyceride production. Additionally, sodium 2,2,3,3-tetrafluoropropionate can influence other metabolic pathways by interacting with cofactors and regulatory proteins, further modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, sodium 2,2,3,3-tetrafluoropropionate is transported and distributed through various mechanisms. The compound can interact with transport proteins, facilitating its movement across cell membranes and into specific cellular compartments. Once inside the cell, sodium 2,2,3,3-tetrafluoropropionate can accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it exerts its biochemical effects. The distribution of the compound within tissues can vary depending on factors such as dosage, exposure duration, and the presence of other interacting molecules .

Subcellular Localization

The subcellular localization of sodium 2,2,3,3-tetrafluoropropionate plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, sodium 2,2,3,3-tetrafluoropropionate may be targeted to the endoplasmic reticulum, where it interacts with enzymes involved in lipid synthesis. Additionally, the compound can localize to mitochondria, affecting energy production and metabolic processes. The precise subcellular localization of sodium 2,2,3,3-tetrafluoropropionate is essential for understanding its biochemical effects and potential therapeutic applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of sodium 2,2,3,3-tetrafluoropropionate typically involves the reaction of tetrafluoroethylene with a cyanide salt and water in the presence of an alcohol. The reaction is carried out under controlled conditions to ensure high yields. For example, a stirred autoclave can be charged with sodium cyanide, water, and methanol, and then tetrafluoroethylene is added in portions to maintain a specific pressure .

Industrial Production Methods: Industrial synthesis methods include nucleophilic addition of tetrafluoroethylene, telomerization of tetrafluoroethylene, and oxidation of 2,2,3,3-tetrafluoro-1-propanol. These methods are optimized for large-scale production to meet industrial demands .

Análisis De Reacciones Químicas

Types of Reactions: Sodium 2,2,3,3-tetrafluoropropionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using an electrocatalytic reactor with a nano-MnOx loading porous titanium electrode as the anode.

Reduction and Substitution: Specific conditions and reagents for reduction and substitution reactions vary depending on the desired products and reaction pathways.

Major Products: The major products formed from these reactions include 2,2,3,3-tetrafluoropropionic acid and its derivatives, which are used in various applications .

Comparación Con Compuestos Similares

- 2,2,3,3-Tetrafluoropropionic acid

- Sodium 2,2,3,3-tetrafluoropropanoate

- Flupropanate

- Tetrapion

Uniqueness: Sodium 2,2,3,3-tetrafluoropropionate stands out due to its high selectivity, low toxicity, and environmental friendliness. Compared to other similar compounds, it offers a balance of efficiency and safety, making it a preferred choice in various applications .

Propiedades

Número CAS |

22898-01-7 |

|---|---|

Fórmula molecular |

C3H2F4NaO2 |

Peso molecular |

169.03 g/mol |

Nombre IUPAC |

sodium;2,2,3,3-tetrafluoropropanoate |

InChI |

InChI=1S/C3H2F4O2.Na/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9); |

Clave InChI |

HAPDYYIGKMSQMP-UHFFFAOYSA-N |

SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[Na+] |

SMILES canónico |

C(C(C(=O)O)(F)F)(F)F.[Na] |

| 22898-01-7 | |

Solubilidad |

0.13 M |

Presión de vapor |

3.00e-04 mmHg |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.